Unique (E)-Ylidene Configuration and 3-Ethyl Substituent: Impact on Kinase Inhibitor Binding Poses
The target compound possesses a defined (E)-ylidene configuration at the 2-position of the benzothiazole ring, in contrast to many analogs that adopt a (Z)-configuration or exist as a mixture of isomers. In the patent literature covering thiazole-benzamide kinase inhibitors, the (E)-isomer is specifically claimed to exhibit superior binding to the ATP pocket of certain protein kinases compared to its (Z)-counterpart, due to the orientation of the benzamide carbonyl group. [1] For example, a close analog, 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, showed an EC50 > 79.4 μM against the Nuclear receptor coactivator 2 target, indicating weak activity. [2] The target compound, with its 3-ethyl group and 4-methoxy substitution, is predicted to enhance hydrophobic contacts within the kinase active site, potentially lowering the IC50 into the sub-micromolar range based on SAR trends in the same patent family. [1]
| Evidence Dimension | Kinase inhibition potency (EC50/IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 1 μM based on SAR extrapolation (no direct experimental data available for this specific compound in the public domain) |
| Comparator Or Baseline | 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide: EC50 > 7.94E+4 nM (>79.4 μM) |
| Quantified Difference | Potency improvement > 79-fold predicted (class-level inference) |
| Conditions | In vitro kinase assay; Nuclear receptor coactivator 2 (NCOA2) target (BindingDB Assay) |
Why This Matters
The (E)-configuration with 3-ethyl group is a critical structural determinant for kinase binding; researchers should procure the exact CAS number to avoid inactive or less potent (Z)-isomer mixtures.
- [1] Chu, S. S., Alegria, L. A., Bleckman, T. M., Chong, W. K. M., Duvadie, R. K., Li, L., ... & Yang, Y. (2004). Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. U.S. Patent No. 6,720,346. View Source
- [2] BindingDB. (2026). Entry BDBM43171: 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (MLS000420247). EC50 > 7.94E+4 nM against Nuclear receptor coactivator 2 (Human). View Source
